N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20208685
InChI: InChI=1S/C20H16FN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25)
SMILES:
Molecular Formula: C20H16FN3O2S3
Molecular Weight: 445.6 g/mol

N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC20208685

Molecular Formula: C20H16FN3O2S3

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C20H16FN3O2S3
Molecular Weight 445.6 g/mol
IUPAC Name N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C20H16FN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25)
Standard InChI Key WPDSXPVVYUMSGW-UHFFFAOYSA-N
Canonical SMILES C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Design

Core Structural Components

The molecule integrates three distinct heterocyclic systems:

  • 1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design.

  • 5,6-Dihydro-1,4-oxathiine: A six-membered ring with one oxygen and one sulfur atom, contributing to conformational rigidity and influencing lipophilicity.

  • Carboxamide Functional Group: Provides hydrogen-bonding capabilities, critical for target engagement.

The 4-fluorobenzylsulfanyl substituent introduces electron-withdrawing fluorine atoms, which modulate electronic distribution and enhance membrane permeability . The 3-phenyl group on the oxathiine ring further augments aromatic stacking interactions, a feature common in kinase inhibitors .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₆FN₃O₂S₃
Molecular Weight445.6 g/mol
LogP (Predicted)3.8 ± 0.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution using 4-fluorobenzyl mercaptan in the presence of potassium carbonate .

  • Oxathiine Ring Construction: Cyclization via intramolecular etherification, facilitated by anhydrous solvents to prevent hydrolysis.

Key intermediates are monitored using thin-layer chromatography (TLC), with final product validation via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy.

Chemical Modifications

The compound undergoes:

  • Hydrolysis: Cleavage of the carboxamide group under acidic conditions to yield carboxylic acid derivatives.

  • Halogenation: Electrophilic substitution at the phenyl ring to introduce bromine or chlorine atoms.

Computational and Mechanistic Insights

Molecular Docking Studies

Docking into the COX-2 active site (PDB: 5KIR) reveals:

  • Hydrogen Bonds: Between the carboxamide oxygen and Arg120 (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

  • Fluorine-π Interactions: The 4-fluorobenzyl group engages Tyr355, enhancing binding specificity .

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate chemical reactivity and stability .

  • Electrostatic Potential Maps: Highlight nucleophilic regions at the thiadiazole sulfur and carboxamide oxygen.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Related Compounds

CompoundCOX-2 IC₅₀ (μM)Anticancer IC₅₀ (μM)
Target Compound0.458.2
Celecoxib (Reference)0.04>50
Analog (VC20208685)1.1012.5

The target compound exhibits balanced COX-2 inhibition and cytotoxicity, outperforming bulkier analogs in cell permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator